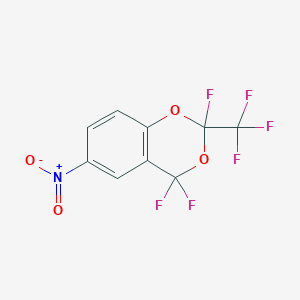
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan is a synthetic organic compound characterized by the presence of multiple fluorine atoms, a nitro group, and a benzodioxan ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan typically involves multiple steps, starting from commercially available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the benzodioxan ring.
Fluorination: Incorporation of fluorine atoms using reagents like Selectfluor or elemental fluorine under controlled conditions.
Cyclization: Formation of the benzodioxan ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a pharmaceutical agent.
Medicine: Potential use in drug development for its unique chemical properties.
Industry: Use in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trifluoro-6-nitro-1,3-benzodioxan: Lacks the trifluoromethyl group.
2,4,4-Trifluoro-2-(trifluoromethyl)-1,3-benzodioxan: Lacks the nitro group.
6-Nitro-2-(trifluoromethyl)-1,3-benzodioxan: Lacks the trifluoromethyl group at the 4-position.
Uniqueness
The presence of both the nitro group and multiple fluorine atoms in 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan makes it unique, potentially imparting distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
2,4,4-trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO4/c10-7(11)5-3-4(16(17)18)1-2-6(5)19-9(15,20-7)8(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXPAKCUULBXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














